Indocillin sodium

Description

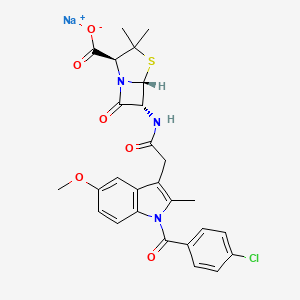

Indocillin sodium, a semi-synthetic penicillin derivative, is a β-lactam antibiotic with a broad-spectrum bactericidal activity. It is structurally characterized by a β-lactam ring fused with a thiazolidine ring, and its sodium salt formulation enhances water solubility for parenteral administration . The molecular formula is C₁₆H₁₇N₂NaO₄S, and it exhibits stability under controlled storage conditions (2–8°C, protected from light) . Its mechanism of action involves inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to osmotic instability and cell lysis .

Properties

CAS No. |

196309-78-1 |

|---|---|

Molecular Formula |

C27H25ClN3NaO6S |

Molecular Weight |

578.0 g/mol |

IUPAC Name |

sodium;(2S,5R,6R)-6-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C27H26ClN3O6S.Na/c1-13-17(12-20(32)29-21-24(34)31-22(26(35)36)27(2,3)38-25(21)31)18-11-16(37-4)9-10-19(18)30(13)23(33)14-5-7-15(28)8-6-14;/h5-11,21-22,25H,12H2,1-4H3,(H,29,32)(H,35,36);/q;+1/p-1/t21-,22+,25-;/m1./s1 |

InChI Key |

MDATUXJELWDAGV-ZBXLSASTSA-M |

Isomeric SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N[C@H]4[C@@H]5N(C4=O)[C@H](C(S5)(C)C)C(=O)[O-].[Na+] |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C5N(C4=O)C(C(S5)(C)C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indocillin sodium typically involves a multi-step process. The initial step often includes the reaction of a suitable precursor with sodium hydroxide under controlled conditions. This is followed by a series of purification steps to obtain the final product in its pure form.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness. The use of automated systems and stringent quality control measures are integral to the industrial production process.

Chemical Reactions Analysis

Types of Reactions: Indocillin sodium undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Indocillin sodium has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.

Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Industry: It is used in the manufacture of pharmaceuticals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of indocillin sodium involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins. This mechanism underlies its potential anti-inflammatory effects.

Comparison with Similar Compounds

Amoxicillin Sodium

Structural Differences :

Pharmacokinetic Profile :

| Parameter | This compound | Amoxicillin Sodium |

|---|---|---|

| Oral Bioavailability | <30% (requires IV/IM) | ~95% |

| Plasma Half-life (t₁/₂) | 1.2 hours | 1.7 hours |

| Protein Binding | 85% | 18% |

| Primary Excretion Route | Renal (70%) | Renal (60%) |

Amoxicillin sodium’s superior oral bioavailability makes it preferable for outpatient settings, whereas this compound’s higher protein binding may prolong its antimicrobial activity in systemic infections .

Efficacy :

In vitro studies against Staphylococcus aureus (MSSA) show this compound has a lower MIC₉₀ (0.5 µg/mL) compared to amoxicillin sodium (2 µg/mL), suggesting enhanced potency against gram-positive pathogens . However, amoxicillin sodium demonstrates broader coverage for gram-negative bacteria like Haemophilus influenzae .

Flucloxacillin Sodium

Structural Similarities and Differences :

Diclofenac Sodium (Non-Antibiotic Comparator)

Unlike this compound, diclofenac is a non-steroidal anti-inflammatory drug (NSAID) with COX-2 inhibitory activity.

Anti-Inflammatory Efficacy : A study comparing IC₅₀ values in protein denaturation assays revealed diclofenac sodium (IC₅₀ = 12.5 ± 1.2 µM) outperformed this compound (IC₅₀ = 48.3 ± 3.1 µM), highlighting their divergent therapeutic roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.